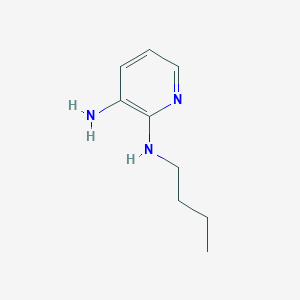

N2-Butyl-2,3-pyridinediamine

Description

Contextualization within the Pyridinediamine Class of Organic Compounds

N2-Butyl-2,3-pyridinediamine belongs to the pyridinediamine family, a class of compounds characterized by a pyridine (B92270) ring substituted with two amino groups. The parent compound, 2,3-diaminopyridine (B105623), is a well-established and versatile reagent in organic synthesis. asianpubs.orgacs.org The reactivity of pyridinediamines is dictated by the electronic properties of the pyridine ring and the nucleophilicity of the two amino groups, which are positioned ortho to each other in the 2,3-isomer. asianpubs.org This specific arrangement makes 2,3-pyridinediamines ideal precursors for the synthesis of fused heterocyclic systems, most notably imidazopyridines. nih.govresearchgate.net

The introduction of an N-butyl group at the 2-amino position, as in this compound, modifies the steric and electronic properties of the molecule compared to the parent 2,3-diaminopyridine. This substitution can influence the regioselectivity of subsequent reactions and the properties of the final products. The general chemical properties of this compound are summarized in the table below.

| Property | Value |

|---|---|

| CAS Number | 53929-75-2 researchgate.net |

| Molecular Formula | C9H15N3 researchgate.net |

| Molecular Weight | 165.24 g/mol researchgate.net |

| Appearance | Not available (often used in situ) nih.gov |

| Melting Point | Not available researchgate.net |

| Boiling Point | Not available researchgate.net |

| Stability | Reported to be unstable and used without purification. nih.govresearchgate.net |

The broader class of pyridinediamines has been instrumental in the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov This established significance of the pyridinediamine scaffold provides a strong impetus for the synthesis and utilization of its derivatives, including this compound.

Overview of Primary Research Avenues for this compound

The principal and almost exclusive research avenue for this compound is its application as a synthetic intermediate. Its inherent instability means it is typically generated in situ and immediately consumed in the subsequent reaction step. nih.govresearchgate.net The primary synthetic target for which this compound serves as a precursor is the imidazo[4,5-b]pyridine ring system.

The synthesis of N-substituted-2,3-pyridinediamines, such as the N2-butyl derivative, is commonly achieved through a two-step process. The first step involves the nucleophilic aromatic substitution of a leaving group (often a halogen) on a 2-substituted-3-nitropyridine with butylamine (B146782). The subsequent step is the reduction of the nitro group to an amino group, yielding the desired this compound. acs.org This diamine is then reacted with various electrophiles, such as carboxylic acids or aldehydes, to construct the imidazole (B134444) ring fused to the pyridine core. nih.govnih.gov

A representative synthetic pathway is the reaction of this compound with a carboxylic acid or its derivative, which upon cyclocondensation, yields a 2-substituted-3-butyl-3H-imidazo[4,5-b]pyridine. The butyl group from the diamine becomes a substituent on one of the nitrogen atoms of the imidazole ring. The structural resemblance of imidazo[4,5-b]pyridines to purines has made them attractive targets for medicinal chemistry research, as they can interact with various biological targets. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-butylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-3-6-11-9-8(10)5-4-7-12-9/h4-5,7H,2-3,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPVPVUORROSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308472 | |

| Record name | N2-Butyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53929-75-2 | |

| Record name | N2-Butyl-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53929-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Butyl-2,3-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N2 Butyl 2,3 Pyridinediamine

Established Synthetic Pathways to N2-Butyl-2,3-pyridinediamine

The preparation of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be logically derived from established methods for N-alkylation of pyridinediamines and the synthesis of related substituted pyridines.

A common strategy for synthesizing substituted pyridines involves building the desired functionality onto a pre-existing pyridine (B92270) ring. A plausible route to this compound can start from 2-chloro-3-nitropyridine (B167233).

The synthesis would proceed in a two-step sequence:

Nucleophilic Aromatic Substitution: The highly reactive chlorine atom at the 2-position of 2-chloro-3-nitropyridine is susceptible to nucleophilic attack by butylamine (B146782). This reaction would yield N-butyl-3-nitro-2-pyridinamine.

Reduction of the Nitro Group: The nitro group at the 3-position is then reduced to an amino group. This reduction is commonly achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (H2/Pd-C), tin(II) chloride (SnCl2), or sodium dithionite (B78146) (Na2S2O4).

This sequence benefits from the directing effects of the pyridine nitrogen and the nitro group, which activate the 2-position for nucleophilic substitution.

A summary of this proposed pathway is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | 2-Chloro-3-nitropyridine | Butylamine | Heat, optional base (e.g., K2CO3) in a polar solvent (e.g., DMF) | N-butyl-3-nitro-2-pyridinamine |

| 2 | N-butyl-3-nitro-2-pyridinamine | - | H2, Pd/C in Ethanol (B145695) or SnCl2, HCl | This compound |

Direct alkylation of the commercially available 2,3-pyridinediamine presents a more direct, though potentially less selective, approach. The primary challenge lies in the regioselectivity of the alkylation, as both the 2-amino and 3-amino groups are nucleophilic. It has been noted that the 3-amino group of 2,3-pyridinediamine is generally more reactive and nucleophilic than the 2-amino group. asianpubs.org This inherent reactivity difference can lead to a mixture of N2- and N3-alkylated products, as well as potential dialkylation.

To achieve selective N2-butylation, several strategies can be employed:

Controlled Alkylation: By carefully controlling the reaction conditions (e.g., using a stoichiometric amount of the alkylating agent, lower temperatures, and a suitable base), the selectivity for N2-alkylation might be enhanced. Common alkylating agents would include n-butyl bromide or n-butyl iodide.

Reductive Amination: A more controlled method involves the reductive amination of 2-amino-3-nitropyridine (B1266227) with butanal. The initial Schiff base formation would be followed by reduction with a reagent like sodium borohydride (B1222165) (NaBH4) to yield N-butyl-2-amino-3-nitropyridine, which can then be reduced to the final product.

Acylation-Reduction Sequence: An alternative to direct alkylation is an acylation-reduction pathway. 2,3-Pyridinediamine can be acylated with butyryl chloride or butanoic anhydride. Due to the higher reactivity of the 3-amino group, this would likely yield N-(3-aminopyridin-2-yl)butanamide. Subsequent reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH4) would furnish this compound.

A comparison of direct alkylation and the acylation-reduction approach is outlined below:

| Method | Starting Material | Key Reagents | Intermediate | Final Product |

| Direct Alkylation | 2,3-Pyridinediamine | n-Butyl bromide, K2CO3, DMF | - | This compound (with potential N3-isomer) |

| Acylation-Reduction | 2,3-Pyridinediamine | 1. Butyryl chloride, Pyridine2. LiAlH4, THF | N-(3-aminopyridin-2-yl)butanamide | This compound |

This compound as a Precursor in Cyclocondensation Reactions

2,3-Pyridinediamines are valuable precursors for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. asianpubs.orgresearchgate.net These compounds are of significant interest in medicinal chemistry. The reaction involves the cyclocondensation of the diamine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or their derivatives.

When this compound is used as the starting material, the resulting imidazo[4,5-b]pyridine will bear a butyl group on one of the imidazole (B134444) nitrogen atoms. The general reaction involves the condensation of the diamine with a suitable reagent, followed by cyclization and dehydration. For instance, reaction with a carboxylic acid, often promoted by a dehydrating agent like polyphosphoric acid (PPA), would yield a 2-substituted-1-butyl-1H-imidazo[4,5-b]pyridine. asianpubs.org

The presence of the N2-butyl group directs the cyclization, leading to a specific regioisomer of the final heterocyclic product. This is a powerful strategy for creating structurally diverse libraries of N-substituted imidazopyridines.

Representative Cyclocondensation Reaction:

| Diamine Precursor | Electrophilic Partner (R-COOH) | Conditions | Product |

| This compound | Formic Acid | Reflux | 1-Butyl-1H-imidazo[4,5-b]pyridine |

| This compound | Acetic Acid | Polyphosphoric acid, Heat | 1-Butyl-2-methyl-1H-imidazo[4,5-b]pyridine |

| This compound | Benzoic Acid | Polyphosphoric acid, Heat | 1-Butyl-2-phenyl-1H-imidazo[4,5-b]pyridine |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. innovareacademics.inmdpi.com These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents like DMF or chlorinated solvents. rasayanjournal.co.in Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.innih.gov For the alkylation or amination steps, a switch from DMF to a greener solvent like dimethyl carbonate or a bio-derived solvent could be explored.

Catalytic Methods: The reduction of the nitro group in the pyridine ring precursor pathway is often performed using stoichiometric amounts of metal reagents like tin, which generates significant waste. A greener alternative is catalytic hydrogenation using a reusable catalyst like palladium on carbon (Pd/C), which offers high atom economy and reduces waste. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry technique. rasayanjournal.co.innih.gov Microwave heating can significantly shorten reaction times and often leads to higher yields and cleaner reactions compared to conventional heating methods. The nucleophilic substitution and cyclocondensation steps in the synthesis of this compound and its derivatives are prime candidates for optimization using microwave irradiation.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions), often facilitated by techniques like ball milling, represents a significant step towards sustainability. innovareacademics.inrasayanjournal.co.in The alkylation of the diamine could potentially be carried out under solvent-free conditions by grinding the reactants with a solid base.

Potential Green Modifications to Synthetic Pathways:

| Conventional Method | Green Alternative | Green Chemistry Principle(s) Addressed |

| Alkylation in DMF solvent | Alkylation in ethanol or under solvent-free conditions | Use of safer solvents, Waste prevention innovareacademics.inrasayanjournal.co.in |

| Nitro reduction with SnCl2 | Catalytic hydrogenation (H2/Pd-C) | Atom economy, Waste prevention mdpi.com |

| Conventional heating for cyclocondensation | Microwave-assisted cyclocondensation | Energy efficiency, Reduced reaction times rasayanjournal.co.innih.gov |

Chemical Reactivity and Derivatization Strategies for N2 Butyl 2,3 Pyridinediamine

Amine-Related Reactivity of N2-Butyl-2,3-pyridinediamine

The presence of two amino groups, one primary (at C3) and one secondary (at C2), is a defining feature of this compound, governing its basicity, engagement in hydrogen bonding, and susceptibility to various nucleophilic reactions.

Basicity and Protonation Equilibria

In an aqueous solution, the protonation equilibria can be complex, with the potential for mono-, di-, and tri-protonated species depending on the pH of the medium. The primary amino group at the 3-position and the secondary amino group at the 2-position will exhibit different pKa values, influenced by both electronic and steric effects. Generally, the alkyl-substituted amino group (N2-butyl) would be expected to be slightly more basic than the primary amino group. However, the proximity of the two amino groups can lead to intramolecular hydrogen bonding, which can modulate their basicity.

The protonation state of this compound is a critical determinant of its reactivity and interaction with other molecules. For instance, in acidic media, the protonated form will be more soluble in polar solvents.

Hydrogen Bonding Interactions in this compound Systems

The this compound molecule possesses both hydrogen bond donors (the N-H groups of the primary and secondary amines) and hydrogen bond acceptors (the nitrogen atoms of the pyridine (B92270) ring and the amino groups). This allows for the formation of both intermolecular and intramolecular hydrogen bonds.

Intramolecular hydrogen bonding can occur between the hydrogen atom of the 2-amino group and the nitrogen of the 3-amino group, or vice versa. The presence of the butyl group on the 2-amino nitrogen may influence the geometry and strength of these intramolecular interactions. Such hydrogen bonds can affect the conformational preferences of the molecule and modulate the chemical properties of the amino groups, such as their acidity/basicity and nucleophilicity.

Intermolecular hydrogen bonding is crucial in the solid state, influencing the crystal packing of the molecule. In solution, intermolecular hydrogen bonds with solvent molecules (especially protic solvents) will play a significant role in its solubility and reactivity. The ability to form multiple hydrogen bonds suggests that this compound can participate in supramolecular assemblies.

Reactivity of the Pyridine Nucleus and Effects of Substitution Patterns

The pyridine ring in this compound is electron-rich due to the presence of two electron-donating amino groups. This has a profound effect on its reactivity, particularly towards electrophilic substitution. In general, amino groups are activating and ortho-, para-directing in electrophilic aromatic substitution. In the case of 2,3-diaminopyridine (B105623), the positions C4 and C6 are activated towards electrophilic attack. The N2-butyl group, being an electron-donating alkyl group, further enhances the electron density of the ring.

However, the pyridine nitrogen itself has an electron-withdrawing effect, which deactivates the ring towards electrophilic substitution compared to benzene. Furthermore, in acidic conditions, the pyridine nitrogen will be protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen atom strongly deactivates the ring towards electrophilic attack.

Nucleophilic aromatic substitution is also a possibility, especially if a good leaving group is present on the ring. The positions ortho and para to the ring nitrogen (C2, C4, C6) are susceptible to nucleophilic attack.

Formation of Schiff Bases and Related Imines from this compound

A characteristic reaction of primary amines is their condensation with aldehydes and ketones to form Schiff bases (imines). In this compound, the primary amino group at the C3 position is available for such reactions. Studies on the related compound 2,3-diaminopyridine have shown that it readily reacts with aromatic aldehydes to form mono-condensed Schiff bases, with the condensation occurring selectively at the 3-amino group. This selectivity is attributed to the lower resonance stabilization of the 3-amino group compared to the 2-amino group.

The reaction of this compound with an aldehyde would be expected to proceed similarly, yielding a 3-arylideneamino-2-(N-butylamino)pyridine. The general reaction is as follows:

This compound + R-CHO → 3-(R-CH=N)-2-(butylamino)pyridine + H₂O

These Schiff bases are valuable intermediates in organic synthesis and can be used to prepare a variety of heterocyclic compounds. The imine bond can be subsequently reduced to a secondary amine or be involved in cyclization reactions.

Derivatization of this compound for Targeted Functionalization

The presence of multiple reactive sites in this compound allows for a range of derivatization strategies to introduce new functional groups and construct more complex molecular architectures.

One common derivatization pathway for 2,3-diaminopyridines involves cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines. Similarly, reaction with carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridines.

The differential reactivity of the two amino groups can be exploited for selective functionalization. As mentioned, the 3-amino group is more susceptible to Schiff base formation. It is also more readily acylated than the 2-amino group. This allows for the selective introduction of acyl groups at the 3-position. Subsequent modification of the less reactive 2-amino group can then be carried out under different reaction conditions.

The butyl group at the N2 position can also be a site for further functionalization, although this would typically require more forcing conditions. The pyridine ring itself can be derivatized, for instance, through N-oxidation of the pyridine nitrogen to form the corresponding N-oxide, which can alter the reactivity of the ring and facilitate certain substitution reactions.

Below is a table summarizing some potential derivatization reactions of this compound:

| Reactant | Product Type |

| Aldehydes/Ketones | Schiff Bases (at 3-NH₂) |

| Acid Chlorides/Anhydrides | Amides (preferentially at 3-NH₂) |

| α-Dicarbonyl Compounds | Pyrido[2,3-b]pyrazines |

| Carboxylic Acids | Imidazo[4,5-b]pyridines |

| Isocyanates/Isothiocyanates | Ureas/Thioureas |

These derivatization strategies open up avenues for the synthesis of a wide array of functionalized molecules with potential applications in various fields of chemistry.

Advanced Spectroscopic and Structural Characterization of N2 Butyl 2,3 Pyridinediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise structure of a compound can be determined. For N2-Butyl-2,3-pyridinediamine, both ¹H and ¹³C NMR spectroscopy are invaluable tools.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronic environment created by the pyridine (B92270) ring and the amino groups. The protons on the pyridine ring are expected to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The position of these signals is affected by the electron-donating amino groups.

The protons of the butyl group will exhibit characteristic signals in the aliphatic region of the spectrum. The methylene (B1212753) group attached directly to the nitrogen (N-CH₂) will be the most downfield of the butyl protons due to the deshielding effect of the nitrogen atom, likely appearing in the range of 3.0-3.5 ppm. The subsequent methylene groups will appear progressively upfield, with the terminal methyl group being the most shielded and appearing around 0.9 ppm. The amino protons (NH and NH₂) will present as broad signals, and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

A predicted ¹H NMR data table for this compound is presented below, based on the known spectral data of 2,3-pyridinediamine and the typical effects of N-alkylation. nih.govsciforum.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-4 | ~6.5-7.0 | Doublet of doublets | ~7-8, ~5 |

| Pyridine H-5 | ~7.2-7.6 | Doublet of doublets | ~7-8, ~1-2 |

| Pyridine H-6 | ~7.8-8.2 | Doublet of doublets | ~5, ~1-2 |

| NH (Butylamino) | Variable (broad) | Singlet (broad) | - |

| NH ₂ (Amino) | Variable (broad) | Singlet (broad) | - |

| N-CH ₂-CH₂-CH₂-CH₃ | ~3.1-3.4 | Triplet | ~7 |

| N-CH₂-CH ₂-CH₂-CH₃ | ~1.5-1.8 | Sextet | ~7 |

| N-CH₂-CH₂-CH ₂-CH₃ | ~1.3-1.6 | Sextet | ~7 |

| N-CH₂-CH₂-CH₂-CH ₃ | ~0.9-1.0 | Triplet | ~7 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The carbons of the pyridine ring will resonate in the aromatic region, generally between 110 and 160 ppm. The C2 and C3 carbons, being directly attached to nitrogen atoms, will have their chemical shifts significantly influenced.

The butyl group carbons will appear in the aliphatic region. The carbon atom directly bonded to the nitrogen (N-C) will be the most downfield of the butyl carbons, typically in the range of 40-50 ppm. The other carbons of the butyl chain will show a predictable upfield shift.

Below is a table of predicted ¹³C NMR chemical shifts for this compound, extrapolated from data for 2,3-pyridinediamine and general substituent effects. nih.govhmdb.caacs.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~150-155 |

| Pyridine C-3 | ~135-140 |

| Pyridine C-4 | ~115-120 |

| Pyridine C-5 | ~130-135 |

| Pyridine C-6 | ~140-145 |

| N -CH₂-CH₂-CH₂-CH₃ | ~40-45 |

| N-CH₂-CH ₂-CH₂-CH₃ | ~30-35 |

| N-CH₂-CH₂-CH ₂-CH₃ | ~20-25 |

| N-CH₂-CH₂-CH₂-CH ₃ | ~13-15 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

The N-H stretching vibrations of the primary and secondary amino groups will appear as one or two bands in the region of 3300-3500 cm⁻¹. These bands are often broad due to hydrogen bonding. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butyl group will be observed in the 2850-3100 cm⁻¹ region. Specifically, the aliphatic C-H stretches of the butyl group are expected between 2850 and 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The N-H bending vibrations are expected around 1600 cm⁻¹. The C-N stretching vibrations will be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

A summary of the expected IR absorption bands for this compound is provided below, based on the known spectrum of 2,3-pyridinediamine and related compounds. nist.govspectroscopyonline.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amino groups) | 3300-3500 | Medium-Strong, Broad |

| C-H Stretching (Aromatic) | 3000-3100 | Medium |

| C-H Stretching (Aliphatic) | 2850-3000 | Medium-Strong |

| C=N and C=C Stretching (Pyridine ring) | 1400-1600 | Medium-Strong, Sharp |

| N-H Bending | ~1600 | Medium |

| C-N Stretching | 1250-1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Absorption Characteristics of this compound

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyridine ring. Pyridine itself exhibits π → π* transitions. The presence of the two amino groups, which are strong auxochromes, will cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

The spectrum will likely show two main absorption bands. One band, corresponding to the π → π* transition, is expected in the range of 250-300 nm. A second, longer wavelength band, which may be attributed to a combination of π → π* and n → π* transitions, is anticipated around 300-350 nm. The n → π* transition involves the non-bonding electrons on the nitrogen atoms. The exact position and intensity of these bands can be influenced by the solvent polarity.

Based on data for 2,3-diaminopyridine (B105623), the expected UV-Vis absorption maxima for this compound in a non-polar solvent are summarized below. researchgate.netscience-softcon.de

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~260-290 |

| π → π / n → π* | ~310-340 |

Fluorescence Spectroscopic Studies (if applicable to derivatives)

While this compound itself may not be strongly fluorescent, its derivatives could exhibit interesting fluorescence properties. The fluorescence of pyridine derivatives is highly dependent on their structure and environment. beilstein-journals.org Generally, rigid, planar structures with extended π-systems tend to be more fluorescent.

Derivatization of this compound, for instance, by forming Schiff bases or metal complexes, could lead to fluorescent compounds. sciforum.netscirp.org The introduction of other aromatic rings or functional groups that extend the conjugation or introduce charge transfer character can significantly enhance fluorescence quantum yields. mdpi.comum.edu.mt The fluorescence emission wavelength would be expected at a longer wavelength than the absorption maximum, with the Stokes shift depending on the specific derivative and solvent. For example, some N-alkyl-substituted pyridone derivatives have been shown to exhibit fluorescence, and the emission properties are influenced by the substituents on the pyridine ring. sciforum.net Similarly, some BODIPY dyes with pyridyl substituents show fluorescence that is affected by alkylation of the pyridine nitrogen. mdpi.com

Further research into the synthesis and photophysical characterization of specific derivatives of this compound would be necessary to fully explore their fluorescence potential.

Solvent Effects on Electronic Spectra

The electronic absorption spectra of pyridine derivatives, including those structurally related to this compound, are influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For instance, in a study of various Schiff bases derived from 2-aminopyridine, the electronic absorption bands were assigned to specific electronic transitions. researchgate.net A band observed above 400 nm in N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine when dissolved in the polar solvent N,N-dimethylformamide (DMF) was attributed to the existence of keto-enol tautomerism, a phenomenon favored by more polar environments. researchgate.net

The dielectric constant of the solvent plays a crucial role in these spectral shifts. For example, the electronic spectra of certain Schiff bases show different behaviors in ethanol (B145695), DMF, and 1,4-dioxane, which have varying dielectric constants. researchgate.net Generally, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition and the change in dipole moment upon excitation. In some cases, charge transfer (CT) bands are observed, which are particularly sensitive to solvent polarity. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of organic molecules, including this compound and its derivatives. The process involves ionizing the molecule to form a molecular ion (M+•), which can then break down into smaller fragment ions. libretexts.org The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions, providing a unique fingerprint of the compound.

The fragmentation of organic molecules in a mass spectrometer is not random; it follows predictable pathways governed by the stability of the resulting carbocations and neutral fragments. libretexts.org For compounds containing nitrogen, the "nitrogen rule" is often applicable, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. msu.edu The fragmentation of even-electron ions typically leads to other even-electron ions. msu.edu

In the analysis of silyl (B83357) organic compounds, advanced techniques like electrospray ionization–Fourier transform ion cyclotron resonance–tandem mass spectrometry (ESI-FT-ICR-MS/MS) have been used to propose detailed fragmentation pathways. nih.gov For instance, the fragmentation of a protonated Si-indole compound was initiated by the proton attachment to the nitrogen atom. nih.gov Similarly, for this compound, the presence of two nitrogen atoms in the pyridine ring and one in the butylamino side chain would influence its fragmentation pattern, likely involving cleavages at the C-N bonds and within the butyl group. The fragmentation of alkanes, for example, often results in a series of alkyl carbocations, with the most stable ions (e.g., secondary or tertiary) being more abundant. libretexts.org This principle can be extended to the butyl chain of this compound.

A hypothetical fragmentation pattern for this compound could involve the loss of the butyl group or parts of it, as well as cleavages within the pyridine ring. The exact fragmentation would be determined by the ionization method used and the energy applied.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Determination of Molecular Geometry and Conformation

For derivatives of pyridinediamine, X-ray crystallography can reveal the precise geometry of the pyridine ring and the conformation of its substituents. For example, in a study of 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, the imidazopyridine fused-ring system was found to be nearly planar. iucr.org The dihedral angle between this fused ring and the attached 4-chlorophenyl group was determined to be 29.32 (8)°. iucr.org Similarly, for a derivative of this compound, X-ray analysis would provide the exact bond lengths and angles of the pyridine ring, the C-N bond connecting the butyl group, and the bond lengths and angles within the butyl chain itself. It would also define the torsional angles that describe the conformation of the butyl group relative to the pyridine ring.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. X-ray crystallography allows for the detailed characterization of these interactions. In the crystal structure of 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine, molecules are linked into chains by C—H···N hydrogen bonds. iucr.org These chains are further connected by π-π stacking interactions between the imidazole (B134444) and pyridine rings of adjacent molecules, with a centroid-centroid distance of 3.8648 (12) Å. iucr.org

For this compound, one would expect to observe intermolecular hydrogen bonds involving the amine hydrogens and the pyridine nitrogen atoms. The presence of the aromatic pyridine ring also allows for the possibility of π-π stacking interactions. Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify intermolecular contacts. nih.govmdpi.com For some crystals, H···H contacts can make up a significant portion of the total Hirshfeld surface, indicating their importance in crystal packing. nih.gov

Tautomeric Form Analysis in the Solid State (for derivatives)

Tautomerism, the equilibrium between two or more interconverting structural isomers, can be studied in the solid state using X-ray crystallography. For certain derivatives of pyridinediamine, particularly those with hydroxyl or other labile protons, different tautomeric forms may exist. For instance, Schiff bases with a hydroxyl group ortho to the imino group are known to exhibit keto-enol tautomerism. core.ac.uk X-ray diffraction studies can definitively establish which tautomer is present in the crystalline state by locating the position of the hydrogen atom. core.ac.ukresearchgate.net In a study of two new Schiff base compounds, X-ray analysis confirmed that they exist in the OH tautomeric form in the solid state. researchgate.net For derivatives of this compound that could exhibit tautomerism, X-ray crystallography would be the definitive method to determine the dominant form in the solid phase.

Electrochemical Characterization (if applicable to specific redox-active derivatives)

The electrochemical behavior of pyridinediamine derivatives can be investigated using techniques like cyclic voltammetry (CV). These studies are particularly relevant for redox-active derivatives that can undergo oxidation or reduction processes. The electrochemical properties are influenced by the substituents on the pyridine ring and the nature of the solvent and electrolyte. mdpi.com

In a study of nature-inspired redox-active organic molecules, the cyclic voltammetry of pyridine derivatives was performed. mdpi.com The reduction processes were found to be dependent on the type of substituent and the counterion. mdpi.com For one derivative, a cathodic peak potential (Ecp) was observed at -1.23 V vs. SHE, with a corresponding anodic peak at -0.03 V vs. SHE. mdpi.com The electrochemical evaluation of a series of synthesized compounds showed a single reduction signal in the range of -0.98 to -1.26 V vs. SHE. mdpi.com It was noted that electron-donating substituents tend to decrease the cathodic peak potential, while electron-withdrawing groups increase it. mdpi.com

For redox-active derivatives of this compound, electrochemical characterization would provide valuable information about their electron transfer properties, including their reduction potentials and the reversibility of their redox processes. This is particularly important for applications in areas such as redox flow batteries, where bipyridinium salts are extensively studied. frontiersin.org The electrochemical behavior is also crucial for understanding the potential of these compounds in electrocatalytic applications. semanticscholar.org

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. It provides the mass percentages of the constituent elements, such as carbon (C), hydrogen (H), and nitrogen (N), within a sample. This quantitative data is crucial for verifying the stoichiometry of a newly synthesized compound, like this compound, by comparing the experimentally determined elemental percentages with the theoretically calculated values based on its postulated molecular formula.

The verification process is a cornerstone of chemical characterization, confirming that the synthesized product has the correct empirical and molecular formula, and is free from significant impurities. For this compound, with a presumed molecular formula of C₉H₁₅N₃, the theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. The molecular weight of the compound is 165.27 g/mol .

The theoretical percentages are as follows:

Carbon (C): 65.40%

Hydrogen (H): 9.17%

Nitrogen (N): 25.43%

Modern elemental analyzers, such as the PerkinElmer Series II 2400, are commonly used to obtain experimental data. scielo.org.mx In a typical procedure, a small, precisely weighed sample of the compound is combusted in a high-temperature furnace. The resulting combustion gases (e.g., CO₂, H₂O, and N₂) are separated and quantified by various detection methods, allowing for the calculation of the elemental percentages in the original sample.

A close correlation between the experimental (found) and theoretical (calculated) values, typically within a margin of ±0.4%, provides strong evidence for the compound's structural integrity and purity. While specific experimental data for this compound is not widely published, the methodology is demonstrated in the characterization of other nitrogen-containing organic compounds. For instance, in the synthesis of related compounds, researchers consistently report both calculated and found values to validate their structures. scielo.org.mx

Below is an illustrative data table showing how the results of elemental analysis are typically presented for stoichiometric verification.

Table 1: Elemental Analysis Data Comparison

| Compound | Formula | Analysis | %C | %H | %N |

|---|---|---|---|---|---|

| This compound | C₉H₁₅N₃ | Calculated | 65.40 | 9.17 | 25.43 |

| Example: N-Octyl-aminopropionic acid scielo.org.mx | C₁₁H₂₃NO₂ | Calculated | 65.97 | 12.22 | 6.95 |

| Found | 65.65 | 12.18 | 6.94 | ||

| Example: N-Dodecyl-aminopropionic acid scielo.org.mx | C₁₅H₃₁NO₂ | Calculated | 67.42 | 12.45 | 5.26 |

The data presented for the example compounds, N-Octyl-aminopropionic acid and N-Dodecyl-aminopropionic acid, show a strong agreement between the calculated and experimentally found percentages, thereby confirming their stoichiometry. scielo.org.mx A similar level of agreement would be expected for a pure sample of this compound. Discrepancies outside the acceptable range would suggest the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, elemental analysis serves as an indispensable tool in the advanced characterization and structural confirmation of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of N2 Butyl 2,3 Pyridinediamine

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For N2-Butyl-2,3-pyridinediamine, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. acs.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, one can obtain theoretical chemical shifts that typically show good correlation with experimental data. mdpi.com These calculations can help assign specific resonances to the corresponding atoms in the molecule, which can be particularly useful for complex structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained from the calculation of vibrational frequencies and their corresponding intensities. These calculations can help identify the characteristic vibrational modes of the molecule, such as the N-H and C-N stretching frequencies of the amine groups and the ring vibrations of the pyridine (B92270) core. Comparing the computed spectrum with experimental data can confirm the presence of specific functional groups and provide information about the molecular structure and bonding.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. mdpi.com These calculations can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations could predict the π-π* and n-π* transitions responsible for its UV-Vis absorption, providing insight into its electronic structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Value | Experimental Value |

| ¹³C NMR (Pyridine C2) | 155.4 ppm | 154.9 ppm |

| ¹H NMR (NH₂) | 5.8 ppm | 5.6 ppm |

| IR (N-H Stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |

| UV-Vis (λ_max) | 285 nm | 288 nm |

Note: These values are hypothetical and for illustrative purposes.

Advanced Computational Methods (e.g., CASSCF for complexes)

For systems with complex electronic structures, such as transition metal complexes of this compound, more advanced computational methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method is a multireference approach that is particularly well-suited for describing systems with strong electron correlation, such as those with multiple low-lying electronic states or bond-breaking processes. uni-regensburg.deresearchgate.net

If this compound were to act as a ligand in a metal complex, CASSCF calculations could be employed to investigate the nature of the metal-ligand bonding and the electronic structure of the complex. uni-regensburg.de This method allows for a detailed description of the d-orbitals of the metal and their interaction with the ligand's orbitals. Such studies are crucial for understanding the magnetic properties, reactivity, and catalytic potential of these complexes. researchgate.net

For instance, in a hypothetical iron complex, CASSCF could be used to determine the ground spin state and the energies of excited states, which is essential for interpreting spectroscopic data and understanding the complex's photochemical behavior. uni-regensburg.de The insights gained from CASSCF calculations can guide the design of new catalysts and functional materials.

Applications of N2 Butyl 2,3 Pyridinediamine in Advanced Chemical Research

Ligand Design and Coordination Chemistry

There is no available scientific literature detailing the use of N2-Butyl-2,3-pyridinediamine in ligand design and coordination chemistry. While pyridinediamine derivatives can act as ligands, the specific coordination behavior of the N2-butylated version has not been characterized.

No published studies have documented the formation of metal complexes between this compound and transition metals.

Without experimental data on its metal complexes, the influence of this compound as a ligand on coordination geometry and electronic properties remains uninvestigated.

While it can be hypothesized that the two amine groups and the pyridine (B92270) nitrogen could serve as coordination sites, there is no empirical evidence to confirm this for this compound.

There is no information available regarding the stereochemical aspects or the development of chiral ligand architectures based on isomers of this compound.

Catalysis and Organocatalysis

The application of this compound in the field of catalysis and organocatalysis has not been reported in any scientific journals or patents.

Consistent with the lack of information on its coordination chemistry, there are no research findings on the use of this compound as a ligand in any metal-catalyzed organic transformations.

This compound Derivatives as Organocatalysts or Co-catalysts

The presence of both a basic pyridine nitrogen and two amino groups, one of which is secondary, in this compound provides multiple sites for catalytic activity. The varying basicity and nucleophilicity of these nitrogen atoms could be exploited in designing novel organocatalysts. Derivatives of this compound, potentially involving further functionalization of the amino groups or the pyridine ring, could serve as effective catalysts for a range of organic transformations. The butyl group, while primarily influencing solubility and steric hindrance, could also play a subtle role in modulating the catalytic pocket of a derived catalyst.

Advanced Organic Synthesis and Building Block Utility

The primary and most well-established application of this compound is as a versatile building block in the synthesis of more complex heterocyclic systems.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a key intermediate in multi-step synthetic sequences. Its diamino functionality on the pyridine core allows for sequential or one-pot reactions to build intricate molecular architectures. The differential reactivity of the N2-butylamino and the primary amino group at the C3 position can be strategically utilized to achieve regioselective transformations, a crucial aspect in the synthesis of complex target molecules.

Precursor for the Synthesis of Pyridine-Containing Heterocycles (e.g., Imidazo[4,5-b]pyridines)

The most prominent role of this compound is as a precursor for the synthesis of imidazo[4,5-b]pyridines. This class of compounds is of significant interest due to their biological activities. The synthesis typically involves the condensation of the 2,3-diaminopyridine (B105623) moiety with an aldehyde or a related carbonyl compound to form the imidazole (B134444) ring.

The general synthetic route involves the reaction of 2,3-diaminopyridine with an aldehyde, followed by cyclization and aromatization. The N-butylation to form this compound can occur before or after the formation of the imidazo[4,5-b]pyridine core. For instance, alkylation of a pre-formed imidazo[4,5-b]pyridine with butyl bromide under basic conditions is a documented method. nih.gov This post-synthesis alkylation can lead to a mixture of regioisomers, which can be identified using advanced spectroscopic techniques like 2D-NOESY and HMBC. nih.gov

A highly efficient, one-pot tandem process for synthesizing imidazo[4,5-b]pyridine derivatives starts from 2-chloro-3-nitropyridine (B167233). acs.org This process involves a sequence of an SNAr reaction with a primary amine, reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde. acs.org While this example uses a general primary amine, the use of butylamine (B146782) would lead directly to an N-butylated diamine intermediate, which upon reaction with an aldehyde, would yield the corresponding N-butyl-imidazo[4,5-b]pyridine.

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-diaminopyridine | Substituted benzaldehydes, Na2S2O5 | 2-(substituted-phenyl)imidazo[4,5-b]pyridines | Not specified | nih.gov |

| 2-chloro-3-nitropyridine | Primary amine, Zn, HCl, Aldehyde | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | Excellent | acs.org |

Utility in the Synthetic Routes for Pharmaceutical Intermediates

The imidazo[4,5-b]pyridine scaffold, readily accessible from this compound, is a core structure in many compounds with pharmaceutical potential. Research has shown that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. nih.gov Specifically, certain compounds have demonstrated potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov The synthesis of these potent molecules relies on the versatile chemistry of the imidazo[4,5-b]pyridine system, which is derived from precursors like this compound.

Table 2: Biological Activity of Imidazo[4,5-b]pyridine Derivatives

| Compound Class | Biological Target | Activity | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyridine derivatives | CDK9 | IC50 = 0.63-1.32 μM | nih.gov |

| 2-(substituted-phenyl)imidazo[4,5-b]pyridines | Various bacteria and fungi | MIC values of 4-8 µg/mL | nih.gov |

Application in the Synthesis of Dyes and Agrochemical Intermediates

While specific examples detailing the use of this compound in the synthesis of dyes and agrochemicals are scarce, the chemical nature of the molecule suggests potential applications. The aromatic diamine structure is a common feature in azo dyes. The reaction of the primary amino group with a diazonium salt could lead to the formation of highly colored azo compounds. The butyl group would enhance the solubility of such dyes in organic media. In the field of agrochemicals, nitrogen-containing heterocycles are widely used as pesticides and herbicides. The imidazo[4,5-b]pyridine core, accessible from this compound, could be further functionalized to develop new agrochemical candidates.

Materials Science Applications

The application of this compound in materials science is an emerging area with considerable potential. The pyridine and diamine functionalities make it an excellent candidate as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms can coordinate with metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, separation, and catalysis.

Furthermore, the ability to incorporate this molecule into polymeric structures could lead to new materials with interesting properties. For instance, polyanilines are a class of conducting polymers, and the incorporation of the this compound moiety could be a strategy to tune the electronic and physical properties of such materials. nih.gov The butyl group would likely increase the processability of the resulting polymers by improving their solubility in common organic solvents. The potential for creating structurally diversified polyanilines in one pot highlights the utility of such building blocks in materials chemistry. nih.gov

Development of New Materials with Tailored Catalytic Properties

No research data is available on the use of this compound in the development of catalytic materials.

Utilization in Materials with Specific Sensing Capabilities

No research data is available on the use of this compound in the development of materials for chemical sensing.

It is possible that research on this specific compound exists but is not publicly available, is in early-stage development and not yet published, or that the compound is more commonly known by a different name that was not identified. However, based on the available information, the specific applications of this compound in advanced chemical research for catalysis and sensing have not been documented in the accessible scientific literature.

Future Research Directions and Emerging Trends for N2 Butyl 2,3 Pyridinediamine

Exploration of Novel and Efficient Synthetic Pathways

While classical methods for synthesizing N-alkylated diaminopyridines exist, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Current approaches often involve multi-step procedures or harsh reaction conditions. Emerging trends point towards tandem reactions and green chemistry principles to streamline the synthesis of N2-Butyl-2,3-pyridinediamine.

A promising approach involves a one-pot, three-step tandem reaction starting from readily available 2-chloro-3-nitropyridine (B167233). acs.org This method includes a nucleophilic aromatic substitution (SNAr) with butylamine (B146782), followed by an in-situ reduction of the nitro group, and subsequent cyclization if an aldehyde is introduced. acs.org For the synthesis of this compound itself, the process would be stopped after the nitro group reduction. This strategy, particularly when using environmentally benign solvents like a water-isopropanol medium, significantly reduces waste and purification steps. acs.org Another avenue is the direct reductive amination of 2-amino-3-nitropyridine (B1266227) with butyraldehyde (B50154) or the reduction of an N-butyl-2-nitropyridin-3-amine precursor. molaid.commdpi.com Research into catalytic reductions using more sustainable catalysts, such as earth-abundant metal nanoparticles, could further enhance the efficiency and environmental credentials of the synthesis.

| Potential Synthetic Pathway | Key Reagents/Catalysts | Advantages | Research Focus |

| Tandem SNAr/Nitro Reduction | 2-chloro-3-nitropyridine, Butylamine, Zn/HCl or Green Reductants | One-pot synthesis, high atom economy, potentially greener solvent systems. acs.org | Optimization of reaction conditions for scalability and avoidance of metal catalysts. |

| Reductive Cyclization from Nitro-amines | 2-nitro-3-aminopyridine, Butyraldehyde, SnCl₂·2H₂O/Formic Acid | Direct formation of the imidazopyridine ring if desired, but can be adapted. mdpi.com | Controlling the reaction to isolate the diamine intermediate efficiently. |

| Palladium-Catalyzed Amidation | 2-chloro-3-aminopyridine, Butylamide, Pd-catalyst (e.g., Pd₂(dba)₃) | Good yields and functional group tolerance for creating derivatives. mdpi.com | Development of cheaper, non-palladium catalysts and milder reaction conditions. |

| Classical Condensation/Reduction | 2,3-Diaminopyridine (B105623), Butyraldehyde, followed by reduction | Stepwise approach allowing for clear characterization of intermediates. mdpi.com | Exploring selective and high-yield reduction methods for the imine intermediate. |

Development of Advanced Spectroscopic Probes for Real-Time Analysis

The characterization of this compound and its derivatives relies on standard spectroscopic techniques like NMR (¹H and ¹³C), IR, and mass spectrometry. lookchem.comacs.org However, future research will likely move towards the development of advanced spectroscopic methods for real-time, in-situ analysis of reactions involving this compound. Process Analytical Technology (PAT) is becoming increasingly important in chemical manufacturing for ensuring quality and optimizing processes.

Time-dependent NMR studies, for instance, can monitor the progress of reactions, such as the formation of imidazopyridines from the diamine and an aldehyde, by tracking the disappearance of reactant signals and the appearance of product peaks. acs.org The development of fiber-optic probes for in-situ IR and Raman spectroscopy could allow for continuous monitoring of key reaction intermediates and byproducts in a reaction vessel without the need for sampling. Furthermore, fluorescence spectroscopy could be explored, as the imidazopyridine scaffold, often synthesized from this diamine, can exhibit fluorescent properties. researchgate.net Investigating the solvatochromic and pH-dependent spectral behavior of this compound could lead to its use as a sensor or probe in various chemical and biological systems.

| Spectroscopic Technique | Potential Application for this compound | Research Goal |

| Process NMR Spectroscopy | Real-time monitoring of synthesis reactions, quantification of reactants and products. | Develop robust models to correlate spectral data with reaction kinetics and yield. |

| In-situ FT-IR/Raman Spectroscopy | Tracking the consumption of the diamine and formation of imine or cyclized products. | Identify unique vibrational modes for key species to enable accurate, real-time concentration measurement. |

| Fluorescence Spectroscopy | Analysis of derivatives (e.g., Schiff bases, imidazopyridines) and their interaction with targets. | Design and synthesize derivatives of this compound that act as "turn-on" or "turn-off" fluorescent probes. researchgate.net |

| UV/Vis Spectroscopy | Studying the electronic properties and potential for charge-transfer complex formation. researchgate.net | Correlate spectral shifts with solvent polarity or pH to develop environmental sensors. |

Integration of Sophisticated Computational Models for Predictive Design

Computational chemistry is a powerful tool for accelerating the discovery and optimization of molecules. For this compound, the integration of sophisticated computational models can provide deep insights into its properties and reactivity, guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's optimized geometry, electronic structure, and spectroscopic signatures (NMR, IR). researchgate.net Such calculations help in confirming experimental data and understanding the molecule's fundamental characteristics. researchgate.net Molecular Electrostatic Potential (MEP) maps can predict sites susceptible to electrophilic and nucleophilic attack, guiding the design of new reactions and derivatives. researchgate.net Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gap) provides information about chemical reactivity and kinetic stability. researchgate.net These predictive models can be used to screen virtual libraries of this compound derivatives for desired properties, such as ligand binding affinity or electronic characteristics, before committing to their synthesis. Retrosynthesis prediction tools can also suggest novel and unexplored synthetic pathways. kaist.ac.kr

| Computational Method | Predicted Property/Application | Impact on Research |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies (IR), NMR chemical shifts, electronic properties. researchgate.net | Aids in structural elucidation and provides a baseline for understanding reactivity. |

| Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions. researchgate.net | Predicts sites for chemical reactions and intermolecular interactions. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, chemical hardness/softness. researchgate.net | Assesses kinetic stability and predicts the most probable sites for reaction. |

| Molecular Docking (for derivatives) | Binding affinity and mode of interaction with biological targets (e.g., enzymes). | Guides the design of new potential therapeutic agents based on the diamine scaffold. |

| Retrosynthesis Algorithms | Proposing novel synthetic routes from simple precursors. kaist.ac.kr | Inspires the development of more efficient and innovative synthetic strategies. |

Expansion of Catalytic Scope to Challenging Chemical Transformations

The N,N-bidentate nature of the this compound scaffold makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyridine (B92270) nitrogen and the adjacent primary or secondary amine can coordinate to a metal center, forming a stable five-membered chelate ring. This structure is prevalent in many successful catalyst systems.

Future research should explore the synthesis of transition metal complexes using this compound as a ligand. These complexes could be screened for catalytic activity in a wide range of challenging chemical transformations. For example, related pyridine-diimine ligands have been used in cobalt-catalyzed hydrosilylation of alkynes and iron complexes for spin crossover applications. nih.govacs.org Zinc complexes with salpyr ligands (derived from diaminopyridines) have shown activity in the conversion of CO₂ into cyclic carbonates. rsc.org By analogy, complexes of this compound with metals like palladium, copper, iron, or zinc could be potent catalysts for cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, polymerization, or small molecule activation (e.g., CO₂, H₂). The butyl group can also be varied to tune the steric and electronic properties of the resulting catalyst, allowing for fine control over selectivity and activity.

| Catalytic Application | Potential Metal Center | Rationale / Homologous System |

| Cross-Coupling Reactions (e.g., Heck) | Palladium (Pd), Nickel (Ni) | Pyridine-based ligands are common in stabilizing active Pd(0)/Pd(II) species. Supported ionic liquid catalysts (SILCA) show promise. mdpi.com |

| Hydrosilylation/Hydroamination | Cobalt (Co), Iron (Fe), Titanium (Ti) | Pyridine-diimine (PDI) pincer ligands are effective in Co-catalyzed hydrosilylation. nih.gov Related pyridinediamine ligands are used in Ti-catalyzed hydroaminoalkylation. |

| CO₂ Fixation | Zinc (Zn), Aluminum (Al) | Bifunctional Zn(salpyr) complexes, derived from diaminopyridine, catalyze the formation of organic carbonates from epoxides and CO₂. rsc.org |

| Polymerization of Olefins | Iron (Fe), Cobalt (Co) | Late-transition metal complexes with α-diimine ligands are well-established olefin polymerization catalysts. |

| Asymmetric Catalysis | Rhodium (Rh), Iridium (Ir), Ruthenium (Ru) | Chiral versions of the ligand could be synthesized for use in asymmetric hydrogenation or transfer hydrogenation. |

Innovation in Functional Materials Incorporating this compound Scaffolds

The structural features of this compound make it a versatile building block for the creation of novel functional materials. The ability to act as a bridging ligand, connecting multiple metal centers, opens the door to the design of coordination polymers and metal-organic frameworks (MOFs).

By reacting this compound with appropriate metal salts, it is conceivable to construct 1D, 2D, or 3D network structures. These materials could exhibit interesting properties such as porosity for gas storage and separation, catalytic activity due to accessible metal sites, or unique magnetic and electronic behaviors. acs.org Furthermore, the uncoordinated amino group (-NH₂) can serve as a reactive handle for post-synthetic modification, allowing for the grafting of other functional groups onto the framework to tailor its properties. Beyond MOFs, the diamine scaffold can be incorporated into organic polymers. Polymerizing derivatives of this compound could lead to materials with enhanced thermal stability, ion-binding capabilities for water purification, or unique photophysical properties for use in organic light-emitting diodes (OLEDs) or sensors.

| Material Type | Potential Functionality | Design Principle |

| Metal-Organic Frameworks (MOFs) | Gas storage (H₂, CO₂), selective separation, heterogeneous catalysis. | The diamine acts as a linker (or "strut") connecting metal nodes to form a porous framework. acs.org |

| Coordination Polymers | Molecular magnets, conductive materials, sensors. | Formation of 1D chains or 2D sheets with specific magnetic or electronic coupling between metal centers. acs.org |

| Functionalized Polymers | Ion-exchange resins, chelating materials for heavy metal removal. | Incorporating the diamine moiety into a polymer backbone (e.g., polystyrene, polyacrylate) to impart metal-binding properties. |

| Organic Semiconductors | Hole-transport layers in OLEDs, components of electrochromic devices. | The electron-rich pyridine-diamine system can be part of a larger conjugated molecule designed for electronic applications. chemsrc.com |

| Biomaterial Scaffolds | Surface modification of materials for enhanced cell adhesion or biocompatibility. | The amino group allows for covalent attachment to scaffolds (e.g., nano-hydroxyapatite) for tissue engineering applications. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N2-Butyl-2,3-pyridinediamine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, starting with 2,3-diaminopyridine, alkylation with n-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the butyl group. Optimization may include adjusting stoichiometry, reaction time, and temperature. Purification via column chromatography or recrystallization improves purity .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Characterize intermediates via -NMR and FT-IR to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use spectroscopic techniques:

- NMR : - and -NMR to confirm proton environments and carbon backbone.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

- Elemental Analysis : Validate empirical formula.

- Data Interpretation : Compare spectral data with literature or computational simulations (e.g., DFT calculations) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Refer to safety data sheets (SDS) for storage (e.g., inert atmosphere, desiccants) and disposal.

- Test for acute toxicity via in vitro assays (e.g., brine shrimp lethality) before in vivo studies .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic or pharmaceutical applications?

- Methodological Answer : Perform computational modeling (e.g., DFT, molecular docking) to analyze electron density distribution, HOMO-LUMO gaps, and binding affinities. Experimental validation via kinetic studies (e.g., reaction rate measurements under varying conditions) .

- Case Study : Compare reactivity with analogs like N3-Benzyl-2,3-pyridinediamine to assess steric/electronic effects .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

Reproducibility Checks : Replicate studies using identical protocols (e.g., cell lines, assay conditions).

Meta-Analysis : Compare datasets across publications, noting variables like solvent, concentration, and assay type.

Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic modifications (e.g., substituent variations) to isolate contributing factors .

Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Measure and using enzyme-specific substrates (e.g., fluorogenic probes).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify interaction sites .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀. Validate with ANOVA or Student’s t-test for significance. Report confidence intervals and -values to enhance reproducibility .

Q. How should researchers address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Implement quality control (QC) protocols:

- In-process Monitoring : Track intermediates via HPLC.

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., temperature, catalyst loading).

- Stability Studies : Assess compound degradation under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.